FLT3-ITD Cellular Potency: Quizartinib vs. Gilteritinib, Midostaurin, and Sorafenib
Quizartinib demonstrates superior cellular potency against FLT3-ITD-driven Ba/F3 cells compared with both midostaurin and sorafenib. In head-to-head proliferation assays using an isogenic Ba/F3 cellular background expressing FLT3-ITD, quizartinib exhibited a GI50 of 0.13 nM, representing approximately 10-fold greater potency than sorafenib (GI50 = 1.3 nM) and 23-fold greater potency than ponatinib (GI50 = 3.0 nM). Crenolanib matched sorafenib's potency in the same assay with a GI50 of 1.3 nM [1]. Separately, in MV4-11 cells (endogenous FLT3-ITD), quizartinib inhibited proliferation with an IC50 of 0.56 nM and autophosphorylation with IC50 values of 1.1 nM (FLT3-ITD) and 4.2 nM (wild-type FLT3) [2].
| Evidence Dimension | FLT3-ITD cellular growth inhibition (GI50/IC50) |
|---|---|
| Target Compound Data | GI50 = 0.13 nM; IC50 = 0.56 nM (MV4-11 proliferation), 1.1 nM (FLT3-ITD autophosphorylation) |
| Comparator Or Baseline | Sorafenib: GI50 = 1.3 nM; Ponatinib: GI50 = 3.0 nM; Crenolanib: GI50 = 1.3 nM |
| Quantified Difference | 10-fold more potent than sorafenib; 23-fold more potent than ponatinib; ~10-fold more potent than crenolanib |
| Conditions | Isogenic Ba/F3 cells expressing FLT3-ITD; MV4-11 AML cells (endogenous FLT3-ITD) |
Why This Matters
This 10- to 23-fold potency advantage supports quizartinib selection for FLT3-ITD-specific mechanistic studies where maximal target engagement at low concentrations is required.
- [1] Smith CC, et al. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood. 2014;123(1):94-100. Table 3. View Source
- [2] Zarrinkar PP, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-2992. View Source
